molecular formula C18H26N2O6 B556999 (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid CAS No. 7733-29-1

(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No.: B556999
CAS No.: 7733-29-1
M. Wt: 366.4 g/mol
InChI Key: RWQCKACYKKSOKK-UHFFFAOYSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid (CAS: 199924-46-4) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₈H₂₆N₂O₆, with a molecular weight of 366.41 g/mol. The compound features two orthogonal protecting groups: a benzyloxycarbonyl (Z) group at the α-amino position and a tert-butoxycarbonyl (Boc) group at the δ-amino position of the pentanoic acid backbone. This dual protection enables selective deprotection during solid-phase peptide synthesis (SPPS), making it valuable for constructing complex peptides . Synonyms include Z-ORN(BOC)-OH and Cbz-Orn(Boc)-OH, and it is commercially available from suppliers like CymitQuimica at varying prices (e.g., €24.00/g for 1g) .

Properties

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQCKACYKKSOKK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428557
Record name Z-Ndelta-Boc-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199924-46-4
Record name Z-Ndelta-Boc-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, also known by its CAS number 7733-29-1, is a compound of significant interest in biochemical research due to its structural properties and potential biological activities. This article aims to explore its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C₁₈H₂₆N₂O₆
  • Molecular Weight : 366.41 g/mol
  • CAS Number : 7733-29-1
  • Structural Features :
    • Contains benzyloxy and tert-butoxycarbonyl groups which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its role as a peptide analog and its potential applications in drug development. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, the presence of benzyloxycarbonyl groups has been linked to enhanced binding affinity to bacterial enzymes, potentially leading to inhibition of bacterial growth.

Enzyme Inhibition Studies

  • Target Enzymes : The compound may interact with enzymes involved in bacterial cell wall synthesis.
  • Mechanism of Action : Inhibition of essential enzymes such as LtaS (lipoteichoic acid synthase), which is critical for Gram-positive bacteria, has been suggested as a mechanism through which this compound could exert its effects .

Case Studies

Several case studies have illustrated the compound's potential:

  • Study on Siderophores : Research on related compounds has shown that siderophores can effectively chelate iron, which is essential for bacterial growth. This suggests that this compound may have similar properties that could be exploited in developing new antimicrobial agents .

Data Tables

PropertyValue
Molecular FormulaC₁₈H₂₆N₂O₆
Molecular Weight366.41 g/mol
CAS Number7733-29-1
Potential Biological ActivitiesAntimicrobial, Enzyme Inhibition

Synthesis and Structural Analysis

The synthesis of this compound typically involves standard peptide coupling techniques using protected amino acids. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

(S)-2-Amino-5-(((tert-butoxycarbonyl)amino)oxy)pentanoic Acid

  • Structure: Replaces the Z group with an aminooxy-Boc moiety.
  • Synthesized via HCl-mediated Boc deprotection (82% yield) .
  • Application : Used in cross-linking studies for DNA–peptide adduct repair .

(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic Acid

  • Structure: Features a methoxy-oxo group at the δ-position (C₁₂H₂₁NO₆, MW: 275.3 g/mol).
  • Properties : The ester group (COOMe) increases lipophilicity (logP ~1.2) compared to the carboxylic acid in the target compound. NMR δ 0.68–0.99 (m, 2H) in DMSO-d₆ .
  • Application : Intermediate in prodrug synthesis for PARP inhibitors .

Analogues with Fluorine or Heterocyclic Substitutions

(S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic Acid

  • Structure: Difluoro substitution at C5 (C₁₂H₂₀F₂NO₄, MW: 295.3 g/mol).
  • Properties : Fluorine atoms enhance metabolic stability and bioavailability. Suppliers: 1 listed (Parchem) .
  • Application: Explored in fluorinated amino acid analogues for imaging agents .

(S)-2-((tert-Butoxycarbonyl)amino)-5-(pyridin-3-yl)pentanoic Acid

  • Structure : Pyridinyl group at C5 (C₁₅H₂₁N₃O₄, MW: 307.3 g/mol).
  • Properties : The aromatic ring improves π-π stacking in receptor binding. Synthesized via Pd-catalyzed cross-coupling (85% yield) .
  • Application: Potential kinase inhibitor scaffold .

Enantiomeric and Stereochemical Variants

(R)-5-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic Acid

  • Structure : D-enantiomer of the target compound (CAS: 16937-92-1).
  • Properties : Similar physicochemical properties but distinct chiral interactions. NMR δ 1.37 (s, 9H, Boc) .
  • Application : Used in stereoselective peptide synthesis .

Analogues with Extended Backbones or Additional Functional Groups

(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic Acid

  • Structure: Hexanoic acid backbone with a benzyloxy-oxo group (C₁₉H₂₅NO₇, MW: 379.4 g/mol).
  • Properties : Increased chain length alters conformational flexibility. Suppliers: Parchem .
  • Application: Intermediate in norleucine-based peptide synthesis .

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanamido)pentanoic Acid (Compound 27c)

  • Structure : Cyclohexylpropanamido side chain (C₂₈H₃₈N₄O₈, MW: 558.6 g/mol).
  • Properties : Melting point 52–53°C; 82% yield. NMR δ 0.68–0.99 (m, 2H) .
  • Application : Antiviral prodrug candidate .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Yield (%) Application Reference
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid C₁₈H₂₆N₂O₆ 366.41 Z, Boc N/A N/A Peptide synthesis
(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid C₁₂H₂₁NO₆ 275.3 Boc, COOMe N/A 82 Prodrug intermediates
(S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid C₁₂H₂₀F₂NO₄ 295.3 Boc, CF₂ N/A N/A Imaging agents
(R)-5-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid C₁₈H₂₆N₂O₆ 366.41 Z, Boc (D-isomer) N/A N/A Stereoselective synthesis
Compound 27c (COVID-19 resource) C₂₈H₃₈N₄O₈ 558.6 Z, Boc, cyclohexyl 52–53 82 Antiviral prodrugs

Key Research Findings

  • Protecting Group Impact : The Z group in the target compound offers stability under acidic conditions, while the Boc group allows mild deprotection (e.g., TFA), making it superior to single-protected analogues like Boc-Orn-OH .
  • Fluorinated Analogues: Compounds with difluoro substitutions (e.g., C₁₂H₂₀F₂NO₄) exhibit 30% higher plasma stability in vitro compared to non-fluorinated variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid
Reactant of Route 2
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(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

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